molecular formula C21H18N4O4 B2664160 6-(3-nitrophenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 941930-53-6

6-(3-nitrophenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2664160
CAS No.: 941930-53-6
M. Wt: 390.399
InChI Key: MLAIAFATKCHVOU-UHFFFAOYSA-N
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Description

“6-(3-nitrophenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” is a complex organic compound that features a pyridazinone core, a nitrophenyl group, and a tetrahydroquinoline moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(3-nitrophenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Nitrophenyl Group: This step might involve nitration reactions or the use of nitro-substituted starting materials.

    Attachment of the Tetrahydroquinoline Moiety: This could be done through alkylation or acylation reactions involving tetrahydroquinoline derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring and the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions can be facilitated by reagents like halogens, alkyl halides, and strong bases.

Major Products

    Oxidation: Oxidized derivatives of the tetrahydroquinoline moiety.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrial applications could include its use in the development of new materials, such as polymers or dyes, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. Molecular targets could include enzymes, receptors, or DNA, and pathways involved might include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one: Lacks the tetrahydroquinoline moiety.

    2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one: Lacks the nitrophenyl group.

    6-(3-aminophenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one: Contains an amino group instead of a nitro group.

Uniqueness

The unique combination of the nitrophenyl group, tetrahydroquinoline moiety, and pyridazinone core in “6-(3-nitrophenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3-nitrophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c26-20-11-10-18(16-6-3-8-17(13-16)25(28)29)22-24(20)14-21(27)23-12-4-7-15-5-1-2-9-19(15)23/h1-3,5-6,8-11,13H,4,7,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAIAFATKCHVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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